

Technical Guide: 4-Methoxy Fenretinide-13C,d3

Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy Fenretinide-13C,d3

Cat. No.: B15559903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical data and methodologies associated with the characterization of **4-Methoxy Fenretinide-13C,d3**. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.

Certificate of Analysis

The following table summarizes the quantitative data obtained from the Certificate of Analysis for a representative batch of **4-Methoxy Fenretinide-13C,d3**.

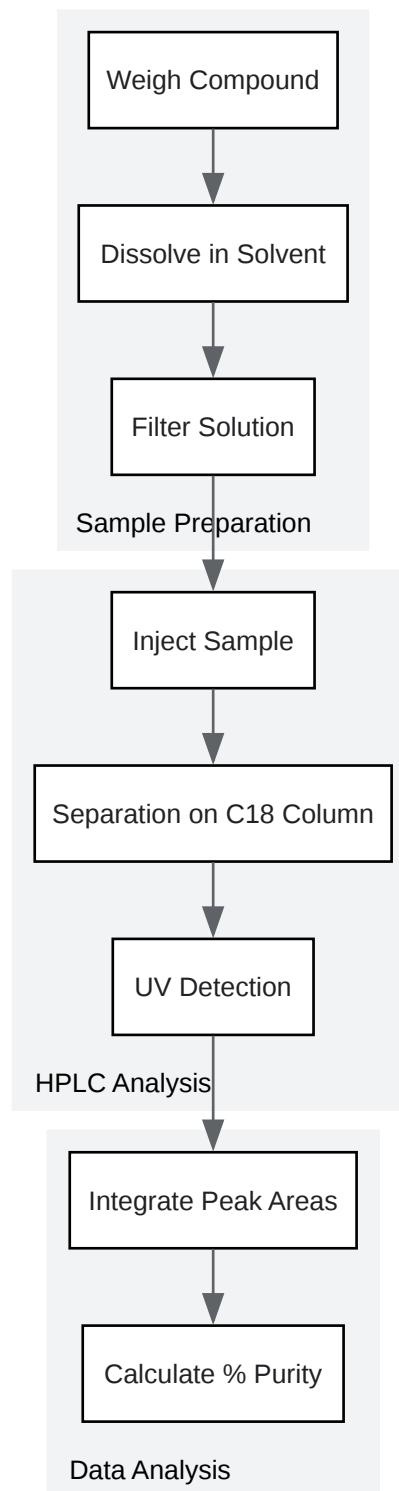
Test	Specification	Result
Appearance	Pale Yellow to Light Yellow Solid	Conforms
Purity (HPLC)	>95%	97.39% (at 205 nm)
Molecular Formula	$C_{26}^{13}CH_{32}D_3NO_2$	Conforms
Molecular Weight	409.58	Conforms
Elemental Analysis	Conforms to Structure	%C: 78.83, %H: 8.91, %N: 3.56
Isotopic Purity	>95%	98.5%
Mass Spectrometry (MS)	Conforms to Structure	Conforms
NMR	Conforms to Structure	Conforms
Solubility	---	Chloroform (Slightly), Ethyl Acetate (Slightly)

Experimental Protocols

The following sections detail the generalized experimental methodologies employed for the key analytical tests cited in the Certificate of Analysis. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical protocol for the purity analysis of a small molecule like **4-Methoxy Fenretinide-13C,d3** would involve a reverse-phase separation.


Methodology:

- Sample Preparation: A known concentration of the **4-Methoxy Fenretinide-13C,d3** standard is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of

acetonitrile and water, to a final concentration typically in the range of 0.1-1 mg/mL. The solution is then filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), a pump capable of gradient elution, and an autosampler is used.
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
 - Gradient Program: A linear gradient is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a set period (e.g., 20-30 minutes) to elute compounds of varying polarities.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Column Temperature: The column is maintained at a constant temperature, often around 25-30 °C, to ensure reproducible retention times.
 - Detection Wavelength: The UV detector is set to a wavelength where the analyte has maximum absorbance, for instance, 205 nm as indicated in the Certificate of Analysis, to monitor the elution of the compound and any impurities.
- Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to **4-Methoxy Fenretinide-13C,d3** and the areas of any impurity peaks. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Experimental Workflow for HPLC Purity Analysis

[Click to download full resolution via product page](#)

Caption: A simplified workflow for determining compound purity using HPLC.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound.

Methodology:

- Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile, typically at a concentration of around 1-10 $\mu\text{g/mL}$.
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Common ionization sources for small molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Analysis Parameters:
 - Ionization Mode: The instrument is operated in either positive or negative ion mode, depending on the nature of the analyte. For **4-Methoxy Fenretinide-13C,d3**, positive ion mode is likely to be used to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Mass Range: The mass analyzer is set to scan a mass range that includes the expected molecular weight of the compound.
 - Data Acquisition: Full scan data is acquired to detect all ions within the specified mass range.
- Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of **4-Methoxy Fenretinide-13C,d3**. The observed mass-to-charge ratio is compared to the calculated theoretical value to confirm the identity and isotopic enrichment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed chemical structure of organic molecules by providing information about the connectivity and chemical environment of

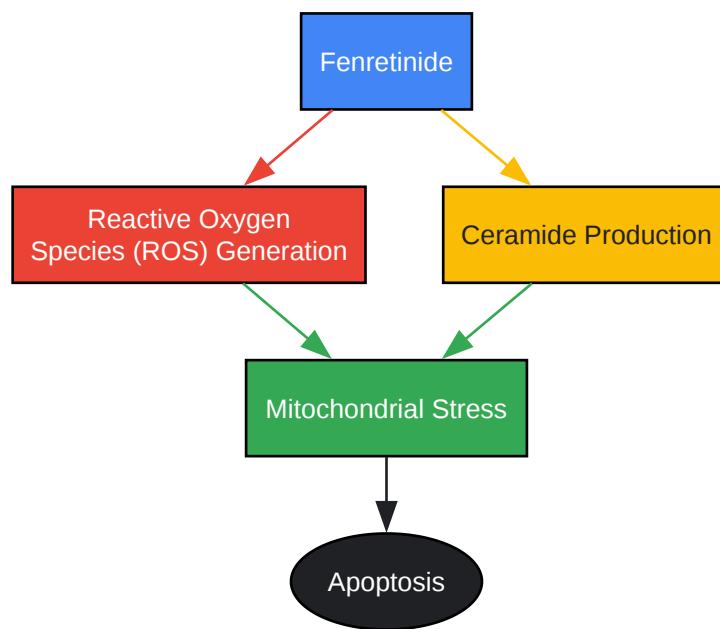
atoms.

Methodology:

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ^1H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrals of the hydrogen atoms in the molecule.
 - ^{13}C NMR: A carbon-13 NMR spectrum, typically proton-decoupled, is acquired to observe the chemical shifts of the carbon atoms. The presence of the ^{13}C label in **4-Methoxy Fenretinide-13C,d3** would be confirmed by this experiment.
 - 2D NMR (optional but recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish correlations between protons and between protons and carbons, respectively, providing further confirmation of the structure.
- Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts, coupling constants, and integration values are compared with the expected structure of **4-Methoxy Fenretinide-13C,d3** to confirm its identity and structural integrity.

Elemental Analysis for Empirical Formula Confirmation

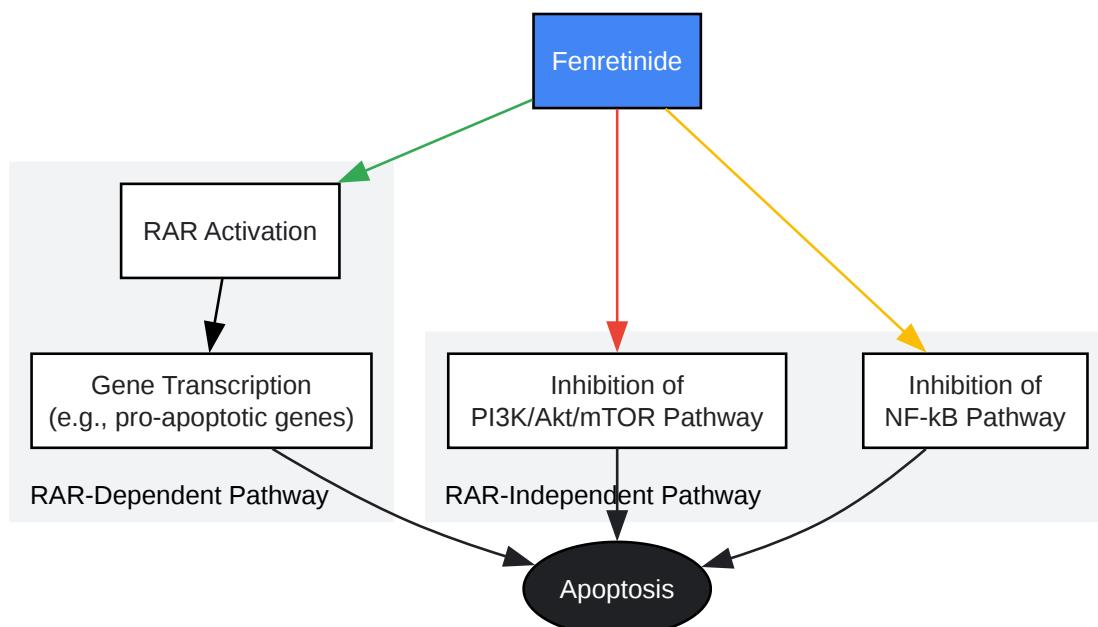
Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample, which is used to confirm the empirical formula of a pure compound.


Methodology:

- Sample Preparation: A small, accurately weighed amount of the dried compound (typically 1-3 mg) is placed in a tin or silver capsule.
- Instrumentation: A CHN elemental analyzer is used.
- Analysis Principle: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are then passed through a series of separation columns and detectors (typically thermal conductivity detectors) to quantify each element.
- Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample. These experimental percentages are then compared to the theoretical percentages calculated from the molecular formula of **4-Methoxy Fenretinide-13C,d3** to verify its elemental composition.

Signaling Pathways of Fenretinide

Fenretinide, the parent compound of 4-Methoxy Fenretinide, is known to induce apoptosis in cancer cells through multiple signaling pathways. These mechanisms can be both dependent and independent of retinoic acid receptors (RARs)^{[1][2]}. Below are diagrams illustrating some of the key signaling cascades initiated by Fenretinide.


Fenretinide-Induced Apoptosis via ROS and Ceramide

[Click to download full resolution via product page](#)

Caption: Fenretinide can induce apoptosis through the generation of ROS and ceramide.

RAR-Dependent and Independent Pathways of Fenretinide

[Click to download full resolution via product page](#)

Caption: Fenretinide exerts its effects through both RAR-dependent and independent mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 4-Methoxy Fenretinide-13C,d3 Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559903#4-methoxy-fenretinide-13c-d3-certificate-of-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com